2-(2-Methoxy-benzyl)-piperidine

Vue d'ensemble

Description

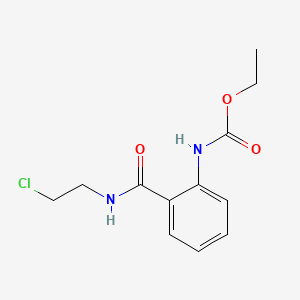

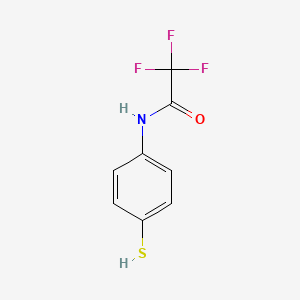

2-(2-Methoxy-benzyl)-piperidine, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MBP belongs to the class of piperidine derivatives, which are known for their diverse biological activities, such as analgesic, anti-inflammatory, and antipsychotic effects.

Applications De Recherche Scientifique

Psychedelic Research

“2-(2-Methoxy-benzyl)-piperidine” is a part of a group of compounds known as N-Benzylphenethylamine (NBOMe) analogues . These compounds, including “2-(2-Methoxy-benzyl)-piperidine”, have recognized and potent psychedelic effects . They are prevalent in unregulated drug markets .

Neurotoxicity Studies

The compound has been used in studies to understand the neurotoxicity of NBOMe drugs . The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines, with the NBOMe drugs presenting lower EC50 values when compared to their counterparts .

In Vitro Toxicity Profile

Research has been conducted to unravel the in vitro toxicity profile of psychedelic 2C Phenethylamines and their NBOMe analogues . The study found that the presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs .

Drug Lipophilicity Correlation

Studies have shown a correlation between the drug’s lipophilicity and the EC50 values . This correlation is significant in understanding the drug’s behavior and its interaction with the body .

Cytotoxicity Studies

The compound has been used in cytotoxicity studies. All the tested drugs exhibited concentration-dependent cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures .

Oxidative Stress Studies

The compound has been used in studies to understand oxidative stress. These studies are crucial in understanding the drug’s impact on the body and its potential side effects .

Mécanisme D'action

Target of Action

The primary target of 2-(2-Methoxy-benzyl)-piperidine is the serotonin 5-HT2A/2C receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, cognition, and perception .

Mode of Action

2-(2-Methoxy-benzyl)-piperidine acts as a potent agonist at the serotonin 5-HT2A/2C receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the serotonin receptors, mimicking the action of serotonin, which leads to an increase in the serotonergic activity .

Biochemical Pathways

It is known that the activation of the serotonin 5-ht2a/2c receptors can lead to various downstream effects, such as the release of other neurotransmitters like dopamine and glutamate . These neurotransmitters are involved in various functions including mood regulation, reward, and cognition .

Pharmacokinetics

Similar compounds show a rapid onset of action (20-40 minutes when taken orally) and a relatively short elimination half-life (around 248 ± 320 hours) . The duration of action can vary from 4 to 12 hours depending on the route of administration

Result of Action

The activation of the serotonin 5-HT2A/2C receptors by 2-(2-Methoxy-benzyl)-piperidine can lead to various molecular and cellular effects. These may include changes in cell signaling, altered neurotransmitter release, and modifications in neural plasticity . The compound’s action can result in perceptual changes, altered cognition, and mood changes, which are characteristic of hallucinogenic substances .

Propriétés

IUPAC Name |

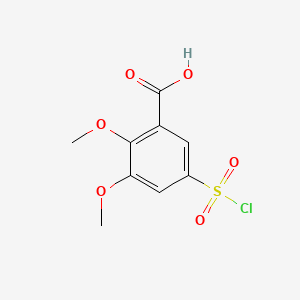

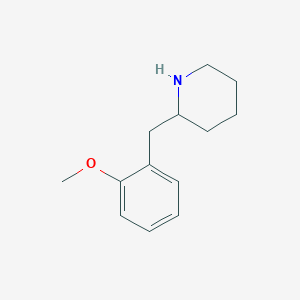

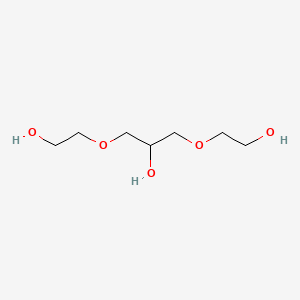

2-[(2-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-8-3-2-6-11(13)10-12-7-4-5-9-14-12/h2-3,6,8,12,14H,4-5,7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYZPJYAOKRXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392145 | |

| Record name | 2-(2-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxy-benzyl)-piperidine | |

CAS RN |

383128-44-7 | |

| Record name | 2-(2-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-3-[(1-oxodocosyl)oxy]propyltrimethylammonium chloride](/img/structure/B1623180.png)

![1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene](/img/structure/B1623181.png)